5-Chloro-2-fluoro-4-hydroxybenzoic acid
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Overview
Description
5-Chloro-2-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₄ClFO₃ and a molecular weight of 190.56 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid typically involves the halogenation of 4-hydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 4-hydroxybenzoic acid is treated with chlorine and fluorine sources under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to form corresponding quinones, while reduction reactions can modify the aromatic ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
5-Chloro-2-fluoro-4-hydroxybenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the chloro substituent.
5-Chloro-4-fluoro-2-hydroxybenzoic acid: Similar structure with different positions of substituents.
2-Chloro-4-fluorobenzaldehyde: Contains aldehyde group instead of carboxylic acid.
Uniqueness
5-Chloro-2-fluoro-4-hydroxybenzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGXYLFASMHVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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